molecular formula C12H21NO3 B5351970 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid CAS No. 6975-33-3

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid

Cat. No.: B5351970
CAS No.: 6975-33-3
M. Wt: 227.30 g/mol
InChI Key: GKRPTTYZZLGANE-FPLPWBNLSA-N
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Description

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group attached to a 2-ethylhexyl chain and an oxoisocrotonic acid moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid typically involves the reaction of 2-ethylhexylamine with an appropriate precursor of oxoisocrotonic acid. One common method includes the condensation reaction between 2-ethylhexylamine and a keto acid derivative under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced amine derivatives with lower oxidation states.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions. Additionally, its ability to undergo various chemical reactions enables it to participate in metabolic processes, influencing cellular activities.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl 4-aminobenzoate: A compound with a similar 2-ethylhexyl chain but different functional groups.

    4-(Dimethylamino)benzoic acid 2-ethylhexyl ester: Shares the 2-ethylhexyl moiety but differs in the amino group substitution.

Uniqueness

4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid is unique due to its specific combination of the 2-ethylhexyl chain and the oxoisocrotonic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6975-33-3

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

(Z)-4-(2-ethylhexylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H21NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16)/b8-7-

InChI Key

GKRPTTYZZLGANE-FPLPWBNLSA-N

SMILES

CCCCC(CC)CNC(=O)C=CC(=O)O

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC(=O)O

Origin of Product

United States

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